molecular formula C19H13BrN2 B13715563 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine

3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B13715563
M. Wt: 349.2 g/mol
InChI Key: GIDIZNIVKLZNEY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 4-bromoacetophenone with 2-aminopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazopyridine core. Common reagents used in this synthesis include acetic acid and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and contributes to its distinct biological activities. The bromine substituent also influences the compound’s electronic properties, making it suitable for specific industrial applications .

Properties

Molecular Formula

C19H13BrN2

Molecular Weight

349.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H13BrN2/c20-16-11-9-15(10-12-16)19-18(14-6-2-1-3-7-14)21-17-8-4-5-13-22(17)19/h1-13H

InChI Key

GIDIZNIVKLZNEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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